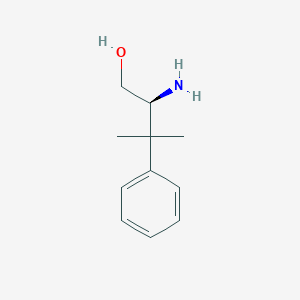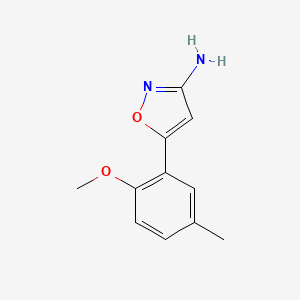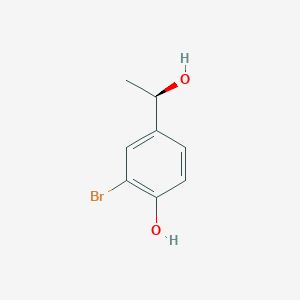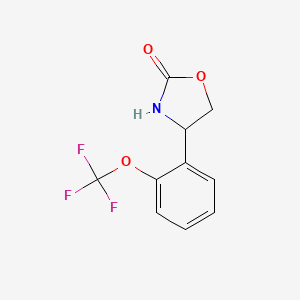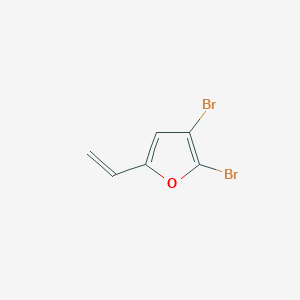
Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate is a synthetic organic compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized by reacting glyoxal with ammonia or primary amines.
Alkylation: The imidazole ring is then alkylated using ethyl halides under basic conditions to introduce the ethyl group at the nitrogen atom.
Amino Acid Derivative Formation: The resulting imidazole derivative is reacted with an appropriate amino acid derivative to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole side chain, similar in structure to the compound .
Imidazole: The parent compound of the imidazole ring, used in various chemical and biological applications.
Metronidazole: An antimicrobial drug containing an imidazole ring, used to treat infections.
Uniqueness: Ethyl 2-amino-3-(2-ethyl-1h-imidazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern on the imidazole ring and the presence of an amino acid derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H19N3O2 |
|---|---|
Poids moléculaire |
225.29 g/mol |
Nom IUPAC |
ethyl 2-amino-3-(2-ethylimidazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-9-13-6-7-14(9)8-11(3,12)10(15)16-5-2/h6-7H,4-5,8,12H2,1-3H3 |
Clé InChI |
FOWQKNBCKHHRFV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CN1CC(C)(C(=O)OCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


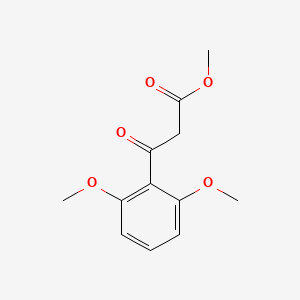
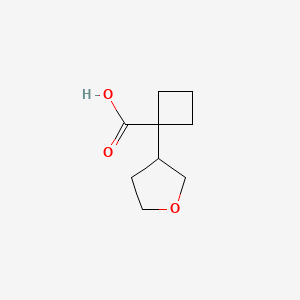
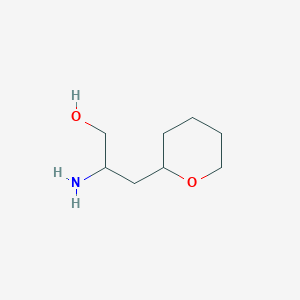
![2-(2-(Piperidin-3-yl)ethyl)-1h-benzo[d]imidazole](/img/structure/B13607233.png)
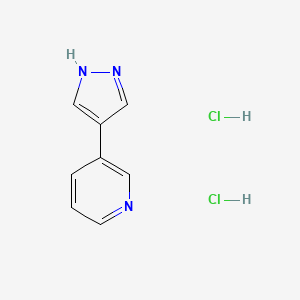

![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)
